2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thienopyrimidine core, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the thieno[3,2-d]pyrimidin-4-one class of compounds , which are known to have diverse biological activities and potential targets
Mode of Action
Compounds in the thieno[3,2-d]pyrimidin-4-one class are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes
Biochemical Pathways
Thieno[3,2-d]pyrimidin-4-one compounds are known to have diverse biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities of thieno[3,2-d]pyrimidin-4-one compounds , this compound may have multiple effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The intermediate thienopyrimidine-4-one is then further reacted with various reagents to introduce the sulfanyl and acetamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide has been studied for its potential antimicrobial activity. It has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans . The compound’s ability to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD) makes it a candidate for further development as an antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide: This compound also features a thienopyrimidine core and has shown high antimicrobial activity.
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds are synthesized from similar precursors and have diverse biological activities.
Uniqueness
2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both sulfanyl and acetamide groups, which contribute to its distinct biological activity profile .
Properties
IUPAC Name |
2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-4-3-5-11(8-10)17-13(20)9-23-16-18-12-6-7-22-14(12)15(21)19(16)2/h3-8H,9H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWNLQAGNFCLDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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